5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride
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Overview
Description
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propyl-substituted hydrazide with a sulfonyl chloride precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
5-Propyl-1,3,4-thiadiazole-2-sulfonyl chloride: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
5-Propyl-1,2,4-oxadiazole-2-sulfonyl chloride: Different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
5-Propyl-1,3,4-oxadiazole-2-sulfonyl chloride is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical and biological properties. The presence of the sulfonyl chloride group makes it highly reactive and suitable for various synthetic transformations .
Properties
Molecular Formula |
C5H7ClN2O3S |
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Molecular Weight |
210.64 g/mol |
IUPAC Name |
5-propyl-1,3,4-oxadiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-2-3-4-7-8-5(11-4)12(6,9)10/h2-3H2,1H3 |
InChI Key |
UIORHASGRBZTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)S(=O)(=O)Cl |
Origin of Product |
United States |
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